1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride
Overview
Description
GBR 13069 dihydrochloride is a potent dopamine reuptake inhibitor with the chemical name 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenyl-2-propen-1-yl)piperazine dihydrochloride. It is known for its high affinity for dopamine transporters, making it a valuable tool in neuropharmacological research . The compound has a molecular weight of 521.48 and a molecular formula of C28H30F2N2O.2HCl .
Preparation Methods
The synthesis of GBR 13069 dihydrochloride involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Formation of the bis(4-fluorophenyl)methanol intermediate: This is achieved through the reaction of 4-fluorobenzaldehyde with a suitable reducing agent.
Etherification: The bis(4-fluorophenyl)methanol is then reacted with 2-chloroethylamine to form the corresponding ether.
Piperazine ring formation: The ether is then reacted with piperazine to form the final product, 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenyl-2-propen-1-yl)piperazine.
Dihydrochloride salt formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial production methods for GBR 13069 dihydrochloride are similar but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
GBR 13069 dihydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
GBR 13069 dihydrochloride has a wide range of scientific research applications:
Neuropharmacology: It is extensively used to study the dopamine system in the brain, particularly in research related to Parkinson’s disease and other neurological disorders.
Behavioral Studies: The compound is used to investigate the effects of dopamine reuptake inhibition on behavior, including locomotor activity and reward mechanisms.
Drug Development: GBR 13069 dihydrochloride serves as a reference compound in the development of new dopamine reuptake inhibitors for therapeutic use.
Biochemical Research: It is used to study the biochemical pathways involving dopamine and its role in various physiological processes.
Mechanism of Action
GBR 13069 dihydrochloride exerts its effects by inhibiting the reuptake of dopamine into presynaptic neurons. This inhibition increases the concentration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission. The compound binds to the dopamine transporter with high affinity, blocking the reuptake process. This mechanism is crucial for its use in studying dopamine-related functions and disorders .
Comparison with Similar Compounds
GBR 13069 dihydrochloride is part of a class of compounds known as dopamine reuptake inhibitors. Similar compounds include:
GBR 12909: Another potent dopamine reuptake inhibitor with a slightly different chemical structure.
GBR 12783: Known for its selective inhibition of dopamine reuptake.
GBR 13098: Similar in structure and function to GBR 13069 dihydrochloride but with different pharmacokinetic properties.
The uniqueness of GBR 13069 dihydrochloride lies in its high potency and selectivity for dopamine transporters, making it a valuable tool in neuropharmacological research .
Properties
IUPAC Name |
1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylprop-2-enyl)piperazine;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30F2N2O.2ClH/c29-26-12-8-24(9-13-26)28(25-10-14-27(30)15-11-25)33-22-21-32-19-17-31(18-20-32)16-4-7-23-5-2-1-3-6-23;;/h1-15,28H,16-22H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSZWEYIIGLGSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC=CC4=CC=CC=C4.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32Cl2F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042569 | |
Record name | GBR13069 dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2042569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67469-45-8 | |
Record name | GBR13069 dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2042569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.